![molecular formula C14H11Cl2N3O B3263886 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline CAS No. 381216-74-6](/img/structure/B3263886.png)
5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline
描述
5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline is a complex organic compound featuring a benzimidazole core substituted with dichloro and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the dichloro groups: Chlorination of the benzimidazole core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The dichloro groups can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
- 5-Amino-2-mercaptobenzimidazole
- 6-Chloro-1H-benzo[d]imidazole-2-thiol
Uniqueness
5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and methoxy groups enhances its reactivity and potential for diverse applications compared to its analogs.
属性
IUPAC Name |
5-(5,6-dichloro-1H-benzimidazol-2-yl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-20-13-3-2-7(4-10(13)17)14-18-11-5-8(15)9(16)6-12(11)19-14/h2-6H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXCVSNZHGSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=C(C=C3N2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B3263806.png)
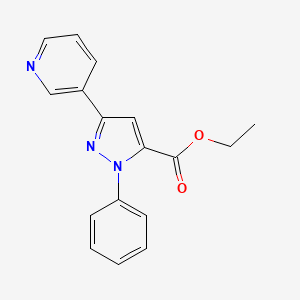
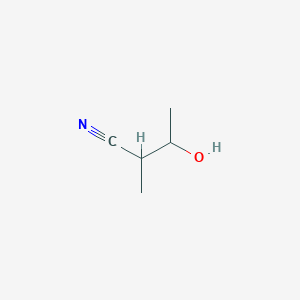
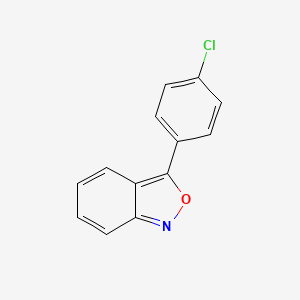
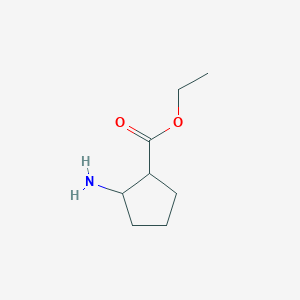
![1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3263841.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate](/img/structure/B3263843.png)

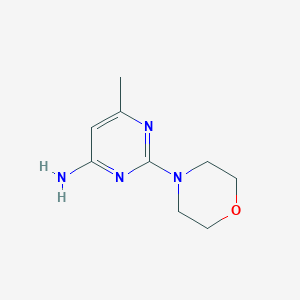

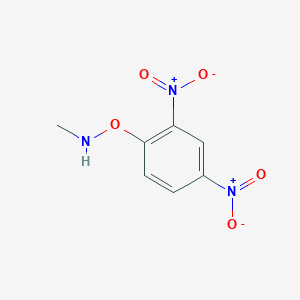
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3263880.png)
![tert-Butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3263891.png)
amine](/img/structure/B3263897.png)
